molecular formula C18H24N2O2 B12453407 3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole

3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole

Cat. No.: B12453407
M. Wt: 300.4 g/mol
InChI Key: JXJPZWPUJWRFLI-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butoxyphenyl group and a cyclohexyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death . The exact molecular pathways and targets are still under investigation, but its effectiveness is attributed to its ability to interfere with critical biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole stands out due to its unique combination of a butoxyphenyl group and a cyclohexyl group attached to an oxadiazole ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-(4-butoxyphenyl)-5-cyclohexyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H24N2O2/c1-2-3-13-21-16-11-9-14(10-12-16)17-19-18(22-20-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3

InChI Key

JXJPZWPUJWRFLI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3

Origin of Product

United States

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